![molecular formula C6H9N3S B1486722 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine CAS No. 214542-56-0](/img/structure/B1486722.png)
2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Overview
Description
2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a useful research compound. Its molecular formula is C6H9N3S and its molecular weight is 155.22 g/mol. The purity is usually 95%.
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Biological Activity
2-Methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 155.22 g/mol. The structure features a thieno ring fused with a pyrazole moiety, which is crucial for its biological activity.
Biological Activities
Research indicates that compounds in the thieno[3,4-c]pyrazole family exhibit various pharmacological properties:
- Antioxidant Activity : Studies have demonstrated that thieno[3,4-c]pyrazole derivatives can act as antioxidants. For example, they have shown protective effects against oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol in fish models .
- Anti-inflammatory Properties : Thieno[3,4-c]pyrazole compounds have been reported to possess anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various biological assays .
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens, making them potential candidates for developing new antibiotics .
- Antitumor Effects : Preliminary studies suggest that these compounds may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes:
- Step 1 : Formation of the thieno ring through cyclization reactions involving appropriate precursors.
- Step 2 : Introduction of the pyrazole moiety via condensation reactions.
- Step 3 : Methylation and further functionalization to achieve the desired compound .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Scientific Research Applications
Biological Activities
Research indicates that compounds with a thieno[3,4-c]pyrazole framework exhibit a range of biological activities:
Compound Name | Structure Type | Biological Activity |
---|---|---|
1-Methyl-1H-pyrazole | Pyrazole | Anticancer |
2-Amino-thieno[3,4-b]pyrazole | Thieno-Pyrazole | Antidiabetic |
5-Methylthieno[3,4-c]pyridine | Thieno-Pyridine | Neuroprotective |
1H-Pyrazolo[3,4-b]pyridine | Pyrazolo-Pyridine | Antimicrobial |
The thieno[3,4-c]pyrazole structure is associated with unique electronic properties that may enhance the efficacy and selectivity of therapeutic agents compared to other similar compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that the compound could be developed into an effective anticancer drug targeting various tumor types .
Antiviral Activity
The compound also exhibits antiviral properties. Research on related thieno[3,4-c]pyrazole derivatives has demonstrated significant activity against viral pathogens. Its ability to modulate biological pathways involved in viral replication makes it a candidate for further exploration in antiviral drug development .
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, this compound has shown promise as an anti-inflammatory agent. Its mechanism involves the inhibition of specific enzymes that play a role in inflammatory processes, making it a potential treatment for inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .
- Cytotoxic Effects : In comparative studies assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This indicates its potential as a lead compound for developing new anticancer therapies.
Properties
IUPAC Name |
2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-9-6(7)4-2-10-3-5(4)8-9/h2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKMOASZDHGIJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CSCC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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